An In-depth Technical Guide to 5-NitroBAPTA and its Analogs for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-NitroBAPTA and its Analogs for Researchers, Scientists, and Drug Development Professionals
Core Principles of BAPTA-based Calcium Chelation
In the intricate landscape of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The ability to precisely control intracellular calcium concentrations is paramount for elucidating these complex pathways. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are indispensable tools for researchers, acting as highly selective chelators that buffer intracellular calcium with high temporal resolution.
The core structure of BAPTA is engineered for high affinity and selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a significant advantage over older chelators like EGTA. Furthermore, BAPTA's calcium binding is largely independent of physiological pH changes. The parent BAPTA molecule has a high affinity for calcium, with a dissociation constant (Kd) in the nanomolar range. However, experimental needs often demand a range of affinities to study phenomena associated with varying calcium dynamics.
To meet these diverse requirements, a family of BAPTA analogs has been synthesized, primarily through substitutions on the benzene rings. The addition of electron-withdrawing or -donating groups alters the electron density of the chelating carboxylate groups, thereby modulating the affinity for calcium. This guide focuses on two such analogs: 5-NitroBAPTA and 5,5'-Dinitro BAPTA.
Chemical Identity and Structure
A critical distinction must be made between 5-NitroBAPTA and 5,5'-Dinitro BAPTA, as the nomenclature can sometimes be used imprecisely in literature.
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5-NitroBAPTA contains a single nitro group (-NO₂) on one of its benzene rings.
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5,5'-Dinitro BAPTA possesses a nitro group on each of its two benzene rings.
The presence of the electron-withdrawing nitro group(s) significantly reduces the affinity of the chelator for calcium, a key feature that dictates their experimental applications.
Below are the chemical structures of the parent BAPTA molecule, 5-NitroBAPTA, and 5,5'-Dinitro BAPTA.
Caption: Chemical structures of BAPTA, 5-NitroBAPTA, and 5,5'-Dinitro BAPTA.
Physicochemical and Biological Properties
The key differentiator among these BAPTA analogs is their affinity for calcium, quantified by the dissociation constant (Kd). A higher Kd value indicates lower affinity.
| Property | 5-NitroBAPTA | 5,5'-Dinitro BAPTA |
| Synonyms | 1,2-bis(o-amino-5-nitrophenoxy)ethane-N,N,N',N'-tetraacetic acid | 1,2-bis(o-amino-5,5'-dinitrophenoxy)ethane-N,N,N',N'-tetraacetic acid |
| Molecular Formula | C₂₂H₂₃N₃O₁₂ (Free Acid) | C₂₂H₂₂N₄O₁₄ (Free Acid) |
| Molecular Weight | 521.43 g/mol (Free Acid)[1] | 566.43 g/mol (Free Acid)[1][2] |
| CAS Number | 124251-83-8 (Free Acid)[1] | 125367-32-0 (Free Acid)[1][2] |
| Calcium Kd | ~94 µM (in the absence of Mg²⁺)[1] | ~7.5 mM[1][3] |
| Formulations | Free Acid, Tetrapotassium Salt, AM ester | Free Acid, AM ester |
Experimental Protocols
The cell-impermeant nature of the free acid and salt forms of BAPTA derivatives necessitates methods to introduce them into the intracellular environment.
Loading of AM Esters
The most common method for loading BAPTA derivatives into cells is through their acetoxymethyl (AM) ester forms. The lipophilic AM groups neutralize the negative charges of the carboxylate groups, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, charged form of the chelator in the cytoplasm.
General Protocol for Loading Cells with 5-NitroBAPTA-AM or 5,5'-Dinitro BAPTA-AM:
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Stock Solution Preparation: Prepare a 1-10 mM stock solution of the BAPTA-AM ester in anhydrous dimethyl sulfoxide (DMSO).
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Working Solution Preparation: Dilute the stock solution to the desired final concentration (typically 10-100 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium. To aid in solubilization and prevent precipitation, a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.01-0.02%) can be added to the working solution.
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Cell Loading: Replace the cell culture medium with the working solution and incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.
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De-esterification: After loading, wash the cells with fresh, warm buffer or medium to remove extracellular BAPTA-AM and allow for an additional 30 minutes of incubation to ensure complete de-esterification by intracellular esterases.
Caption: Workflow for loading cells with BAPTA-AM esters.
Microinjection
For single-cell studies or when using the cell-impermeant salt forms, microinjection is a direct method of introduction.
General Protocol for Microinjection:
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Solution Preparation: Dissolve the tetrapotassium salt of 5-NitroBAPTA in an appropriate intracellular-like buffer (e.g., a potassium-based solution) to the desired final concentration.
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Microinjection: Using a micromanipulator and a fine-tipped glass pipette, inject the solution directly into the cytoplasm of the target cell. The injection volume should be a small fraction of the total cell volume to avoid physical damage.
Applications in Research
The differing affinities of 5-NitroBAPTA and 5,5'-Dinitro BAPTA dictate their specific applications in studying calcium signaling.
Investigating High-Amplitude Calcium Transients with 5,5'-Dinitro BAPTA
The very low calcium affinity (high Kd) of 5,5'-Dinitro BAPTA makes it an ideal tool for studying cellular processes that are triggered by large and rapid increases in intracellular calcium.[3] High-affinity chelators would become saturated under such conditions, obscuring the true dynamics of the calcium signal. 5,5'-Dinitro BAPTA can buffer these substantial calcium influxes without completely abolishing the signal, allowing researchers to investigate the physiological effects of attenuating, rather than eliminating, these transients. This is particularly useful in neuroscience for studying synaptic transmission at the presynaptic terminal, where calcium concentrations can reach tens to hundreds of micromolar.
Caption: Role of 5,5'-Dinitro BAPTA in modulating synaptic transmission.
Probing Moderate Calcium Signaling with 5-NitroBAPTA
With its intermediate calcium affinity, 5-NitroBAPTA is well-suited for buffering moderate increases in intracellular calcium without completely clamping it at resting levels. This allows for the investigation of signaling pathways that are sensitive to the amplitude and duration of calcium signals that are above the nanomolar range but below the high micromolar levels seen in specialized microdomains. For example, it can be used to study the role of calcium in gene expression, cell proliferation, and certain forms of synaptic plasticity.
Control Experiments
In many experimental designs, it is crucial to determine whether an observed effect is due to the complete suppression of a calcium signal or simply its attenuation. Using a high-affinity chelator like the parent BAPTA in parallel with a lower-affinity version like 5-NitroBAPTA or 5,5'-Dinitro BAPTA can help dissect the calcium dependence of a cellular process.
Conclusion
5-NitroBAPTA and 5,5'-Dinitro BAPTA are powerful tools for the precise manipulation of intracellular calcium concentrations. Their distinct calcium binding affinities allow researchers to probe a wide range of calcium-dependent cellular processes, from the large, rapid transients that trigger neurotransmitter release to more subtle, prolonged changes that regulate gene expression. A thorough understanding of their chemical properties and the appropriate experimental protocols is essential for their effective use in advancing our knowledge of calcium signaling in health and disease.
